Cas no 1257293-71-2 (tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate)
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-3-(3-oxo-1-piperazinyl)azetidine
- tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate
- PB37616
- SB20662
- P13530
- 3-(3-Oxopiperazin-1-yl)azetidine-1-carboxylic acid tert-butyl ester
- 3-(3-Oxo-piperazin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester
- 1-Azetidinecarboxylic acid, 3-(3-oxo-1-piperazinyl)-, 1,1-dimethylethyl ester
- DB-115299
- SCHEMBL869784
- AKOS025402771
- 1257293-71-2
- CS-0057548
- ZYOPXPCGSUAHOF-UHFFFAOYSA-N
-
- Inchi: 1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16)
- InChI Key: ZYOPXPCGSUAHOF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C1)N1CC(NCC1)=O)=O
Computed Properties
- Exact Mass: 255.15829154g/mol
- Monoisotopic Mass: 255.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 61.9
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1390-1g |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate |
1257293-71-2 | 95% | 1g |
$1539 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI365-50mg |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate |
1257293-71-2 | 95% | 50mg |
1506.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI365-200mg |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate |
1257293-71-2 | 95% | 200mg |
3766.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD306581-100mg |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine |
1257293-71-2 | 95% | 100mg |
¥2511.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD306581-250mg |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine |
1257293-71-2 | 95% | 250mg |
¥3763.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD306581-1g |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine |
1257293-71-2 | 95% | 1g |
¥9406.0 | 2022-03-01 | |
| Chemenu | CM284088-250mg |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine |
1257293-71-2 | 95%+ | 250mg |
$643 | 2023-03-07 | |
| Chemenu | CM284088-1g |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine |
1257293-71-2 | 95%+ | 1g |
$1194 | 2022-06-13 | |
| Chemenu | CM284088-100mg |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine |
1257293-71-2 | 95%+ | 100mg |
$429 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121170-100MG |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate |
1257293-71-2 | 95% | 100MG |
¥ 1,834.00 | 2023-03-30 |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate Suppliers
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 3-(3-Oxopiperazin-1-yl)azetidine-1-carboxylate (CAS: 1257293-71-2)
The compound tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate (CAS: 1257293-71-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This heterocyclic scaffold serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting G protein-coupled receptors (GPCRs) and kinase inhibitors. Recent studies have highlighted its role in the development of novel therapeutics for oncology, inflammation, and central nervous system disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective PI3Kδ inhibitors, which show promise in treating hematologic malignancies. The researchers employed tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate as a crucial building block to introduce both the azetidine and piperazine moieties, achieving improved metabolic stability compared to previous analogs. The final compounds exhibited IC50 values in the low nanomolar range against PI3Kδ with excellent selectivity over other PI3K isoforms.
In the field of CNS drug discovery, a recent patent application (WO2023051234) disclosed novel dopamine D3 receptor modulators incorporating this scaffold. The structural flexibility of the azetidine-piperazine core allowed for fine-tuning of receptor subtype selectivity while maintaining favorable blood-brain barrier penetration. Molecular modeling studies revealed that the carbonyl group at the 3-position of the piperazine ring forms critical hydrogen bonds with key residues in the D3 receptor binding pocket.
From a synthetic chemistry perspective, several innovative routes to tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate have been reported. A 2024 Organic Process Research & Development paper described a continuous flow process that achieves 85% yield with significantly reduced reaction time compared to batch methods. This advancement addresses previous challenges in large-scale production, particularly concerning the instability of the oxopiperazine moiety under prolonged heating conditions.
The compound's safety profile has also been investigated in recent preclinical studies. Toxicology assessments in rodent models showed favorable results, with no observed adverse effects at therapeutic doses. Its metabolic pathways have been characterized using LC-MS/MS techniques, revealing predominant oxidation at the azetidine nitrogen followed by glucuronidation. These findings support its continued use as a privileged structure in lead optimization campaigns.
Looking forward, the unique spatial arrangement of the azetidine and piperazine rings in this scaffold presents opportunities for designing conformationally constrained analogs of flexible drug molecules. Several pharmaceutical companies have included derivatives of tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate in their pipelines, particularly for targets requiring precise three-dimensional pharmacophore placement. As synthetic methodologies continue to evolve and biological data accumulates, this compound is poised to remain a valuable tool in medicinal chemistry for the foreseeable future.
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